molecular formula C21H40O B13708499 (6Z,15Z)-henicosa-6,15-dien-11-ol

(6Z,15Z)-henicosa-6,15-dien-11-ol

Cat. No.: B13708499
M. Wt: 308.5 g/mol
InChI Key: PAVUIKZTXRJCOL-XSYHWHKQSA-N
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Description

(6Z,15Z)-henicosa-6,15-dien-11-ol is a chemical compound with the molecular formula C21H40O. It is an intermediate used in the synthesis of lipid molecules . This compound is characterized by its unique structure, which includes two double bonds at the 6th and 15th positions and a hydroxyl group at the 11th position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6Z,15Z)-henicosa-6,15-dien-11-ol typically involves the use of specific reagents and catalysts to achieve the desired configuration of double bonds and the hydroxyl group. One common method involves the use of Wittig reactions to introduce the double bonds, followed by selective reduction and hydroxylation steps .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: (6Z,15Z)-henicosa-6,15-dien-11-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(6Z,15Z)-henicosa-6,15-dien-11-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (6Z,15Z)-henicosa-6,15-dien-11-ol involves its interaction with specific molecular targets and pathways. It is known to affect lipid metabolism and cellular signaling pathways. The hydroxyl group and double bonds play crucial roles in its reactivity and interactions with biological molecules .

Properties

Molecular Formula

C21H40O

Molecular Weight

308.5 g/mol

IUPAC Name

(6Z,15Z)-henicosa-6,15-dien-11-ol

InChI

InChI=1S/C21H40O/c1-3-5-7-9-11-13-15-17-19-21(22)20-18-16-14-12-10-8-6-4-2/h11-14,21-22H,3-10,15-20H2,1-2H3/b13-11-,14-12-

InChI Key

PAVUIKZTXRJCOL-XSYHWHKQSA-N

Isomeric SMILES

CCCCC/C=C\CCCC(O)CCC/C=C\CCCCC

Canonical SMILES

CCCCCC=CCCCC(CCCC=CCCCCC)O

Origin of Product

United States

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